6-Chloronicotinic acid

Catalog No.
S573262
CAS No.
5326-23-8
M.F
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloronicotinic acid

CAS Number

5326-23-8

Product Name

6-Chloronicotinic acid

IUPAC Name

6-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)

InChI Key

UAWMVMPAYRWUFX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)Cl

Synonyms

6-Chloro-3-pyridinecarboxylic Acid; 2-Chloro-5-pyridinecarboxylic Acid; 3-Carboxy-6-chloropyridine; 6-Chloro-3-pyridinecarboxylic Acid; 6-Chloropyridin-3-carboxylic Acid; NSC 277;

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Cl

The exact mass of the compound 6-Chloronicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 277. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

6-Chloronicotinic acid (CAS 5326-23-8) is a halogenated heteroaromatic building block extensively utilized in the synthesis of agrochemicals and pharmaceutical active ingredients. Featuring a pyridine ring substituted with a carboxylic acid at the 3-position and a chlorine atom at the 6-position, this compound serves as a critical bifunctional precursor. Its baseline properties include a molecular weight of 157.55 g/mol, a melting point of approximately 190 °C (with decomposition), and a predicted pKa of 3.24 . Commercially procured as an off-white to beige crystalline powder, it offers reliable solubility in polar organic solvents and water, making it a highly processable intermediate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling workflows.

Procuring generic 'chloronicotinic acid' or substituting 6-chloronicotinic acid with its regioisomer, 2-chloronicotinic acid, critically compromises downstream synthesis and formulation. The position of the chlorine atom fundamentally alters both the electronic landscape of the pyridine ring and the steric environment around the carboxylic acid [1]. For instance, 2-chloronicotinic acid exhibits a significantly lower pKa and forms acid-to-pyridine catemer motifs in the solid state, which alters its thermal profile and solubility kinetics [2]. Furthermore, in cross-coupling and SNAr reactions, the 6-chloro position offers distinct regioselectivity and activation compared to the 2-chloro position. Attempting to use unhalogenated nicotinic acid as a cheaper baseline substitute necessitates hazardous, multi-step chlorination (e.g., using POCl3), which introduces toxic phosphorus waste, lowers overall yield, and fails to meet scalable manufacturing standards[1].

Thermodynamic Acidity and Salt Formation Kinetics

The regiochemistry of the chlorine substituent dictates the thermodynamic acidity of the carboxylic acid group. 6-Chloronicotinic acid exhibits a predicted pKa of 3.24 , whereas its regioisomer 2-chloronicotinic acid has a substantially lower pKa of 2.07 due to the strong ortho-inductive effect of the adjacent chlorine atom [1]. This 1.17 pKa unit difference means that 6-chloronicotinic acid requires a less acidic environment to remain protonated and exhibits different salt-formation kinetics when reacted with basic APIs or amines.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data6-Chloronicotinic acid: pKa ~3.24
Comparator Or Baseline2-Chloronicotinic acid: pKa ~2.07
Quantified Difference1.17 pKa unit difference (over 10-fold difference in acidity)
ConditionsStandard aqueous conditions (Predicted/Experimental baseline)

This significant difference in acidity dictates the choice of buffers, bases, and solvents required for successful API salt screening and aqueous phase extractions.

Solid-State Packing and Thermal Stability

Crystallographic analysis reveals that 6-chloronicotinic acid forms centrosymmetric dimers via intermolecular hydrogen bonds between its carboxylic groups, supplemented by weak Cl···Cl interactions [1]. In stark contrast, 2-chloronicotinic acid and unsubstituted nicotinic acid form acid-to-pyridine hydrogen-bonded catemer motifs[1]. This distinct dimeric packing in 6-chloronicotinic acid contributes to a higher thermal decomposition threshold (melting point ~190 °C) compared to 2-chloronicotinic acid (melting point ~176–178 °C).

Evidence DimensionSolid-State Hydrogen Bonding and Melting Point
Target Compound Data6-Chloronicotinic acid: Centrosymmetric dimers, MP ~190 °C (dec.)
Comparator Or Baseline2-Chloronicotinic acid: Acid-to-pyridine catemers, MP ~176–178 °C (dec.)
Quantified DifferenceDistinct supramolecular packing resulting in a ~12–14 °C higher thermal stability threshold
ConditionsSingle-crystal X-ray diffraction and standard melting point analysis

The dimeric packing and higher decomposition temperature of 6-chloronicotinic acid provide a wider thermal window for rigorous drying cycles and high-temperature melt processing.

Bifunctional Reactivity for SNAr and Cross-Coupling

As a halogenated heteroaromatic, 6-chloronicotinic acid serves as an advanced intermediate that enables direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) at the C6 position [1]. Compared to the baseline nicotinic acid, which lacks this halogen handle, procuring 6-chloronicotinic acid bypasses the need for harsh N-oxidation and subsequent chlorination with hazardous reagents like POCl3. For example, 6-chloronicotinic acid can be directly converted into 6-aminonicotinic acid derivatives or cross-coupled with terminal alkynes in high yields (>69-80%) under mild conditions [1], streamlining multi-step pharmaceutical syntheses.

Evidence DimensionSynthetic Route Efficiency to C6-Substituted Derivatives
Target Compound Data6-Chloronicotinic acid: Direct SNAr/coupling (1-step functionalization)
Comparator Or BaselineNicotinic acid: Requires N-oxidation and POCl3 chlorination (3+ steps)
Quantified DifferenceEliminates at least 2 synthetic steps and the generation of toxic phosphorus/chlorinated waste
ConditionsStandard laboratory to pilot-scale API synthesis

Procuring the pre-halogenated 6-chloronicotinic acid significantly reduces hazardous reagent handling, waste disposal costs, and overall process time in industrial manufacturing.

Synthesis of Neonicotinoid Insecticides and Metabolite Tracking

Due to its structural role as a core degradation product and precursor, 6-chloronicotinic acid is the exact standard required for environmental monitoring and the synthesis of neonicotinoid analogs like imidacloprid and acetamiprid [1].

Development of NK1 Receptor Antagonists

The specific SNAr reactivity of the 6-chloro position makes this compound an ideal starting material for synthesizing complex pharmaceutical candidates, such as netupitant, where regioselective amination is critical [2].

Design of Retinoid-Related Orphan Receptor (ROR) Modulators and Tazarotene Analogs

The C6 halogen handle is perfectly primed for Sonogashira cross-coupling, enabling the efficient attachment of alkynyl groups required for the synthesis of tazarotene and related dermatological APIs[3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.9930561 g/mol

Monoisotopic Mass

156.9930561 g/mol

Heavy Atom Count

10

UNII

99V0U0120A

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5326-23-8

Wikipedia

6-chloronicotinic acid

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxylic acid, 6-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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